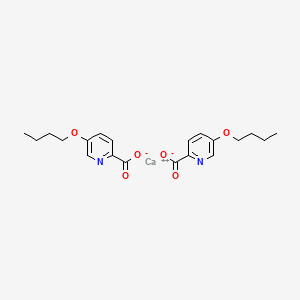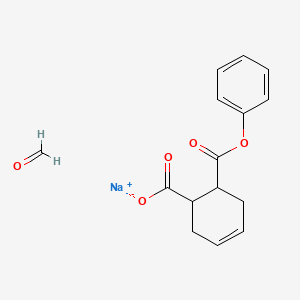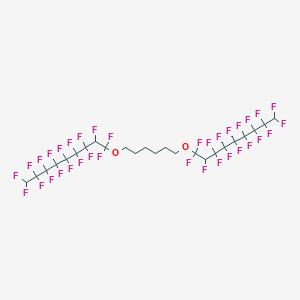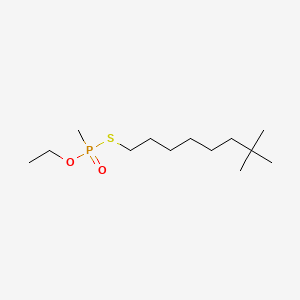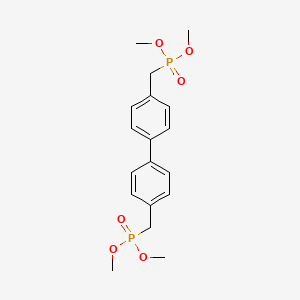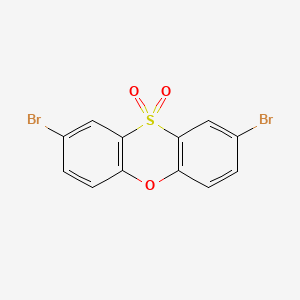
2,8-Dibromophenoxanthin 10,10-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Dibromophenoxanthin 10,10-dioxide is a chemical compound with the molecular formula C12H6Br2O3S It is a derivative of phenoxanthin, characterized by the presence of two bromine atoms at the 2 and 8 positions and a dioxide group at the 10,10 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromophenoxanthin 10,10-dioxide typically involves the bromination of phenoxanthin followed by oxidation. The bromination process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an organic solvent like chloroform or carbon tetrachloride at room temperature.
For the oxidation step, common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. The reaction conditions may vary depending on the desired yield and purity of the final product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,8-Dibromophenoxanthin 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxide group or reduce the bromine atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.
科学研究应用
2,8-Dibromophenoxanthin 10,10-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 2,8-Dibromophenoxanthin 10,10-dioxide involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
相似化合物的比较
2,8-Dibromophenoxanthin 10,10-dioxide can be compared with other similar compounds, such as:
2,8-Dibromodibenzothiophene-S,S-dioxide: Similar in structure but with a sulfur atom instead of an oxygen atom.
Phenoxathiin: Lacks the bromine and dioxide groups, resulting in different chemical properties and reactivity.
Dibenzothiophene: Contains sulfur instead of oxygen and lacks the bromine atoms.
属性
CAS 编号 |
31401-52-2 |
|---|---|
分子式 |
C12H6Br2O3S |
分子量 |
390.05 g/mol |
IUPAC 名称 |
2,8-dibromophenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C12H6Br2O3S/c13-7-1-3-9-11(5-7)18(15,16)12-6-8(14)2-4-10(12)17-9/h1-6H |
InChI 键 |
TUAXDGHCFKHFMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C(O2)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


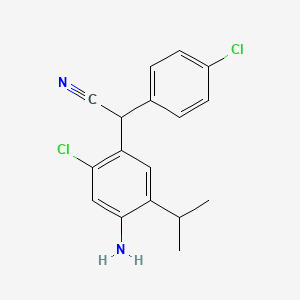
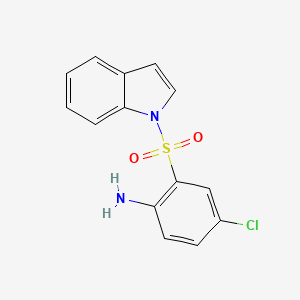
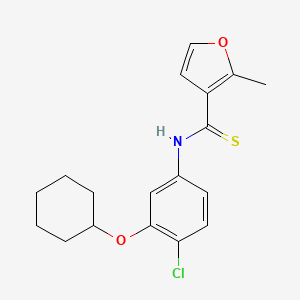
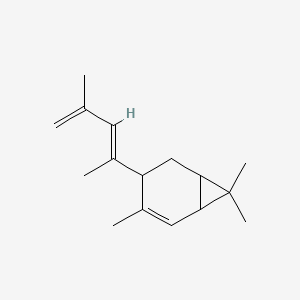

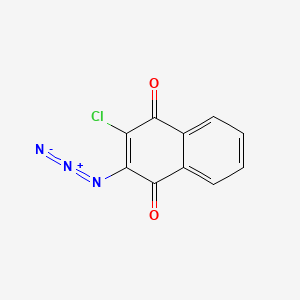
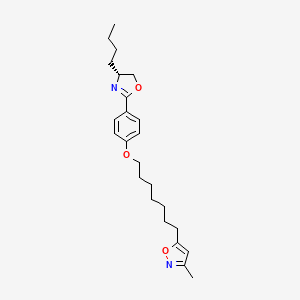
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
